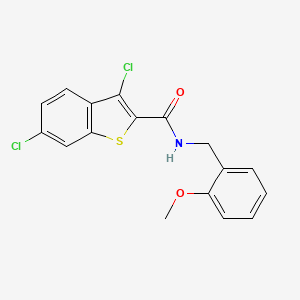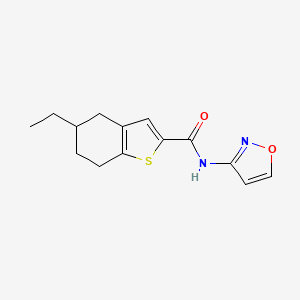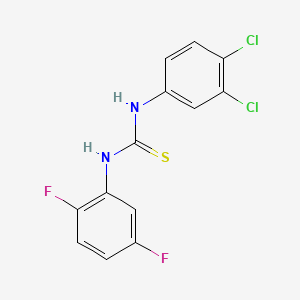![molecular formula C18H19N3O3 B4841178 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4841178.png)
1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as APBP, is a chemical compound that has been shown to have potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione may inhibit the activity of enzymes involved in cancer cell growth and viral replication. 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have both biochemical and physiological effects. It has been found to decrease the expression of certain genes involved in cancer cell growth and increase the expression of genes involved in apoptosis. Additionally, 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to decrease the levels of certain cytokines and chemokines, indicating its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a multifunctional agent. 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anticancer, antiviral, and antifungal properties, making it a versatile compound for scientific research. However, one limitation of using 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action of 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione.
Zukünftige Richtungen
There are several future directions for research on 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to further investigate its anticancer properties and its potential as a cancer treatment. Another potential direction is to investigate its potential as an antiviral agent against other viruses, such as influenza and hepatitis. Additionally, further research is needed to fully understand the mechanism of action of 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential as a multifunctional agent for scientific research.
Conclusion:
In conclusion, 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antifungal properties, making it a versatile compound for scientific research. Further research is needed to fully elucidate its mechanism of action and its potential as a multifunctional agent. 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has the potential to be a valuable tool in scientific research and may lead to the development of new treatments for cancer, viral infections, and fungal infections.
Wissenschaftliche Forschungsanwendungen
1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antifungal properties. 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to inhibit the replication of HIV-1 and herpes simplex virus-1, indicating its potential as an antiviral agent. Additionally, 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antifungal activity against Candida albicans, making it a potential candidate for the treatment of fungal infections.
Eigenschaften
IUPAC Name |
(5E)-1-prop-2-enyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-9-21-17(23)15(16(22)19-18(21)24)12-13-5-7-14(8-6-13)20-10-3-4-11-20/h2,5-8,12H,1,3-4,9-11H2,(H,19,22,24)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYNHIOCWKYHSL-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)N3CCCC3)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)N3CCCC3)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-prop-2-enyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4841097.png)


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4841115.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B4841120.png)
![ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4841123.png)
![1-{[(4-chlorophenyl)amino]methyl}-1H-indole-2,3-dione](/img/structure/B4841124.png)

![ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate](/img/structure/B4841138.png)
amino]acetyl}hydrazino)-N-isobutyl-2-oxoacetamide](/img/structure/B4841139.png)
![4-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4841140.png)
![methyl 5-methyl-2-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4841146.png)
